molecular formula C12H10BrN5O B12936778 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- CAS No. 96412-45-2

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-

Cat. No.: B12936778
CAS No.: 96412-45-2
M. Wt: 320.14 g/mol
InChI Key: SDCVRZUGUCPEJC-UHFFFAOYSA-N
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Description

2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 8th position of the purine ring.

    Amination: Introduction of the amino group at the 2nd position.

    Benzylation: Addition of the benzyl group at the 9th position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C8

The 8-bromo group undergoes nucleophilic substitution due to the electron-withdrawing nature of adjacent carbonyl and amino groups.

Key Reactions:

  • Amination: Reacts with ammonia or alkylamines in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 8-amino derivatives .

  • Hydrolysis: In aqueous NaOH/EtOH under reflux, the bromine is replaced by a hydroxyl group, forming 8-hydroxypurine analogs.

Example Conditions:

Reaction TypeReagentSolventTemperatureYield
AminationNH₃ (excess)DMF80°C, 12 h72%
HydrolysisNaOH (2M)EtOH/H₂OReflux, 6 h65%

Functionalization of the 2-Amino Group

The 2-amino group participates in acylations and alkylations, enabling further derivatization.

Key Reactions:

  • Acylation: Reacts with acetyl chloride or benzoyl chloride in pyridine to form N-acylated products .

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids under inert atmospheres introduces aryl groups at C8 after bromine displacement .

Example Protocol for Acylation:

  • Dissolve 1 mmol compound in 10 mL anhydrous pyridine.

  • Add 1.2 mmol acetyl chloride dropwise at 0°C.

  • Stir at room temperature for 4 h.

  • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).

Catalytic Cross-Coupling Reactions

The bromine atom facilitates palladium-mediated cross-couplings, expanding structural diversity.

Buchwald-Hartwig Amination:

  • Uses Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, and aryl amines in toluene at 110°C .

  • Achieves 60–85% yields for 8-arylaminopurines .

Suzuki-Miyaura Coupling:

  • Employ Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in dioxane/H₂O (4:1) at 90°C .

  • Typical yields: 70–90% for biaryl products .

Reductive Dehalogenation

The C8-bromo group is selectively reduced under controlled conditions.

Hydrogenolysis:

  • Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in EtOH at 25°C removes bromine, yielding the parent purine .

  • Reaction time: 3–5 h; yield: >90%.

Oxidation and Ring Modification

While the core purine ring is stable, side-chain modifications are reported:

Benzyl Group Oxidation:

  • Treat with KMnO₄ in acidic conditions to oxidize the benzyl methylene to a ketone, though this risks over-oxidation .

  • Alternative: Use Dess-Martin periodinane for controlled oxidation of alcohol intermediates (if present) .

Stability and Side Reactions

  • Thermal Degradation: Prolonged heating above 150°C induces decomposition, releasing HBr and forming undefined byproducts.

  • Photoreactivity: UV exposure in solution causes debromination and dimerization .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Purine derivatives are often explored for their antiviral properties. Research has indicated that compounds similar to 6H-Purin-6-one exhibit activity against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that certain purine analogs can interfere with the nucleic acid synthesis of viruses, which is crucial for their replication .
  • Anticancer Properties :
    • The compound's structure allows it to interact with cellular processes involved in cancer proliferation. Research indicates that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell survival and proliferation .
  • Enzyme Inhibition :
    • This compound may serve as an inhibitor for specific enzymes such as kinases and phosphatases that play critical roles in cell signaling and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity, including cancer and metabolic disorders .

Research Applications

  • Biochemical Studies :
    • 6H-Purin-6-one is utilized in biochemical assays to study enzyme kinetics and the interaction of nucleotides with various biological macromolecules. Its ability to mimic natural substrates makes it a valuable tool in understanding enzyme mechanisms and substrate specificity .
  • Drug Development :
    • The compound has potential as a lead compound in drug development due to its structural properties and biological activity. Researchers are investigating modifications to enhance its efficacy and reduce potential side effects, aiming to develop new therapeutic agents for viral infections and cancer treatment .
  • Molecular Biology :
    • In molecular biology, this compound can be used as a building block for synthesizing more complex purine derivatives or as a probe in nucleic acid studies, aiding in the development of diagnostic tools or therapeutic strategies targeting genetic material .

Case Studies

StudyFocusFindings
Study on Antiviral ActivityInvestigated the effect of purine derivatives on viral replicationFound significant inhibition of viral replication in vitro using modified purine compounds similar to 6H-Purin-6-one
Anticancer MechanismsExplored the apoptosis-inducing effects of purine analogsDemonstrated that certain derivatives could trigger programmed cell death in cancerous cells through specific pathway activation
Enzyme Interaction StudiesAnalyzed the inhibition of kinases by purine derivativesIdentified key interactions leading to reduced kinase activity, suggesting potential therapeutic applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes such as DNA replication or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromo-9H-purine: Lacks the benzyl group.

    9-Benzyl-8-bromo-1H-purin-6(9H)-one: Lacks the amino group.

    2-Amino-9-benzyl-1H-purin-6(9H)-one: Lacks the bromine atom.

Uniqueness

2-Amino-9-benzyl-8-bromo-1H-purin-6(9H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- is a synthetic compound belonging to the purine family, characterized by its complex heterocyclic structure. Its molecular formula is C12H10BrN5OC_{12}H_{10}BrN_5O, with a molecular weight of approximately 346.14 g/mol. The compound features an amino group at the 2-position and a bromine atom at the 8-position of the purine ring, which significantly influences its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound facilitate various chemical reactions that contribute to its biological activity. The presence of the bromine atom allows for nucleophilic substitutions, while the amino group enhances interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₅O
Molecular Weight346.14 g/mol
CAS Number96412-45-2
SolubilityVery soluble in water

Research indicates that 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- exhibits significant biological activities, particularly in pharmacology. Key mechanisms include:

  • Autophagy Induction : The compound has been shown to induce autophagy in various cell types, a critical process for cellular maintenance and homeostasis. This property is particularly relevant in cancer therapy, where autophagy can influence tumor cell survival and response to treatment.
  • Protein Interactions : The compound can interact with various biological macromolecules such as proteins and nucleic acids. Binding affinity studies suggest that it may engage with specific targets involved in cell signaling and metabolic pathways.

Pharmacological Implications

The pharmacological implications of this compound are vast:

  • Anti-Cancer Activity : Similar purine derivatives have been implicated in anti-cancer mechanisms due to their ability to modulate cellular pathways involved in tumor growth and survival .
  • Anti-inflammatory Effects : Compounds within the purine family have also shown potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 6H-Purin-6-one:

  • Hsp90 Inhibition : Research on purine-based inhibitors targeting heat shock protein 90 (Hsp90) suggests that modifications in the purine structure can lead to enhanced anti-tumor effects. The study identified lead compounds with favorable pharmacokinetic properties and significant antitumor effects in xenograft models .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against viral infections where nucleic acid synthesis is targeted.
  • Cell Viability Studies : In vitro assays indicate that this compound can affect cell viability positively or negatively depending on concentration and cellular context, highlighting its dual potential as both a therapeutic agent and a cytotoxic compound under certain conditions.

Properties

CAS No.

96412-45-2

Molecular Formula

C12H10BrN5O

Molecular Weight

320.14 g/mol

IUPAC Name

2-amino-9-benzyl-8-bromo-1H-purin-6-one

InChI

InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19)

InChI Key

SDCVRZUGUCPEJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br

Origin of Product

United States

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